Cas no 1261939-06-3 (2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine)

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine is a heterocyclic compound featuring a pyridine core substituted with a hydroxy group and a methoxycarbonyl-functionalized thiophene moiety. This structure confers versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and organic materials. The presence of both pyridine and thiophene rings enhances its potential for coordination chemistry and π-conjugation, making it valuable in ligand design or optoelectronic material development. The methoxycarbonyl group further increases reactivity, facilitating derivatization for tailored applications. Its well-defined molecular architecture ensures consistent performance in research and industrial settings, particularly where precise functionalization of heterocyclic frameworks is required.
2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine structure
1261939-06-3 structure
Product Name:2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine
CAS No:1261939-06-3
MF:C11H9NO3S
MW:235.259061574936
MDL:MFCD18312314
CID:2764780
PubChem ID:53217994
Update Time:2025-06-29

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine Chemical and Physical Properties

Names and Identifiers

    • DTXSID40682985
    • 1261939-06-3
    • MFCD18312314
    • 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%
    • Methyl 4-(2-oxo-1,2-dihydropyridin-4-yl)thiophene-2-carboxylate
    • 2-HYDROXY-4-[5-(METHOXYCARBONYL)THIOPHEN-3-YL]PYRIDINE
    • 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine
    • MDL: MFCD18312314
    • Inchi: 1S/C11H9NO3S/c1-15-11(14)9-4-8(6-16-9)7-2-3-12-10(13)5-7/h2-6H,1H3,(H,12,13)
    • InChI Key: FYTVRLFGRQXJNY-UHFFFAOYSA-N
    • SMILES: S1C=C(C=C1C(=O)OC)C1C=CNC(C=1)=O

Computed Properties

  • Exact Mass: 235.03031432Da
  • Monoisotopic Mass: 235.03031432Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 83.6Ų

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB317956-5 g
2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%; .
1261939-06-3 95%
5 g
€1,159.00 2023-07-19
abcr
AB317956-5g
2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%; .
1261939-06-3 95%
5g
€1159.00 2025-04-21

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Purity:99%
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Additional information on 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine

Introduction to 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine (CAS No. 1261939-06-3)

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine, identified by its CAS number 1261939-06-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by the presence of both pyridine and thiophene rings, which are well-documented for their diverse biological activities. The structural motif of this molecule, featuring a hydroxyl group at the 2-position and an ester-substituted thiophene ring at the 4-position, positions it as a promising candidate for further exploration in drug discovery and development.

The pyridine core is a pivotal pharmacophore in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors. In particular, the 2-hydroxylated pyridine moiety enhances the compound's solubility and potential for metabolic stability, which are critical factors in pharmaceutical design. The thiophen-3-yl substituent appended through an ester linkage introduces additional chemical diversity, enabling various modifications that could fine-tune its pharmacological properties. This dual functionality makes 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine a versatile scaffold for medicinal chemists.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural features influence biological activity. Studies suggest that the presence of both pyridine and thiophene rings can enhance binding affinity to specific protein targets, making this compound an attractive lead for therapeutic intervention. The ester linkage not only provides a site for further derivatization but also contributes to the molecule's overall rigidity, which can be advantageous in achieving high selectivity.

In the context of modern drug discovery, 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine has been explored for its potential in addressing various therapeutic areas. For instance, its structural framework bears resemblance to known bioactive agents that exhibit anti-inflammatory, antimicrobial, and anticancer properties. The hydroxyl group at the 2-position can participate in hydrogen bonding interactions with biological targets, while the esterified thiophene ring offers opportunities for further chemical manipulation through hydrolysis or transesterification reactions.

The synthesis of 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps typically include the formation of the pyridine-thiophene bridge via cross-coupling reactions, followed by functionalization at the desired positions. The use of palladium-catalyzed coupling reactions is common in such syntheses due to their efficiency and selectivity. Additionally, protecting group strategies may be employed to ensure regioselective modifications during the synthetic process.

From a mechanistic standpoint, 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine has been investigated for its potential interactions with enzymes and receptors relevant to human health. Preliminary studies indicate that this compound may modulate signaling pathways involved in inflammation and cell proliferation. Such findings are particularly intriguing given the increasing interest in small-molecule modulators as therapeutic agents. The ability to fine-tune its structure allows researchers to optimize potency while minimizing off-target effects—a cornerstone of modern drug design.

The role of heterocyclic compounds like 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine in medicinal chemistry cannot be overstated. These molecules often exhibit unique biological properties that are not readily achievable with simpler organic structures. The integration of computational methods into drug discovery pipelines has further accelerated the identification of promising candidates like this one. High-throughput screening (HTS) combined with virtual screening techniques enables rapid assessment of large libraries of compounds, including derivatives of 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine, facilitating their progression toward clinical development.

Future directions in the study of 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine may involve exploring its derivatives through structure-based drug design (SBDD). By leveraging crystallographic data or computational models, researchers can identify optimal positions for further functionalization to enhance binding affinity or selectivity. Additionally, investigating its pharmacokinetic properties will be crucial in determining its suitability for therapeutic use. This includes assessing solubility, metabolic stability, and distribution profiles to ensure it meets pharmaceutical standards.

The growing interest in natural product-inspired scaffolds has also opened new avenues for exploring analogs of 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine derived from bioactive natural products. By integrating computational techniques with traditional synthetic methodologies, chemists can rapidly generate novel derivatives with tailored properties. Such an approach aligns with the broader trend toward green chemistry principles, emphasizing sustainable synthesis routes and minimal environmental impact.

In conclusion,2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-YL]pyridine (CAS No. 1261939-06-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—comprising both pyridine and thiophene rings—make it a versatile scaffold for drug discovery efforts targeting various diseases. As computational tools continue to evolve and synthetic methodologies advance, compounds like this one will undoubtedly play an increasingly important role in developing next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:1261939-06-3)
A1117182
Purity:99%
Quantity:5g
Price ($):687.0
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